Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate
Description
Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a trifluoromethyl group, and a conjugated ketone
Properties
IUPAC Name |
ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h3-4H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOLHQZKHUWIAM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphonate Reagent Preparation
The synthesis begins with the preparation of diethyl (1,1,1-trifluoro-2-oxopropyl)phosphonate via Arbuzov reaction:
CF3C(O)CH3 + P(OEt)3 → CF3C(O)CH2PO(OEt)2 + EtI
Triethyl phosphite reacts with 1,1,1-trifluoroacetone under reflux (120°C, 6 h) to yield the phosphonate in 85% yield. 31P NMR analysis confirms successful phosphorylation (δ = 22.1 ppm).
HWE Coupling with Ethyl Glyoxylate
The phosphonate (1.2 equiv) reacts with ethyl glyoxylate (1.0 equiv) in THF using LiHMDS (2.0 equiv) at −78°C:
CF3C(O)CH2PO(OEt)2 + OHCCO2Et → CF3C(O)CH=CHCO2Et + HPO(OEt)2
Key parameters:
Purification and Characterization
Flash chromatography (hexanes/EtOAc 4:1) isolates the product as a pale-yellow liquid. Structural confirmation employs:
- 1H NMR : δ 6.89 (dt, J = 15.6 Hz, 1H, CH=CH), 5.92 (d, J = 15.6 Hz, 1H, CH=CH).
- 19F NMR : δ −66.3 (s, CF3).
- HRMS : m/z [M+H]+ calcd. for C8H8F3O3: 233.0427, found 233.0423.
Knoevenagel Condensation Approach
Reaction Design
Ethyl acetoacetate reacts with trifluoroacetaldehyde hemiacetal in the presence of piperidinium acetate (5 mol%):
CH3C(O)CH2CO2Et + CF3CH(OH)OEt → CF3C(O)CH=CHCO2Et + H2O + EtOH
Optimization Studies
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst loading | 1–10 mol% | 5 mol% | Max 68% yield |
| Solvent | Toluene, DMF, EtOH | Toluene | +22% vs EtOH |
| Temperature | 80–120°C | 110°C | 15% increase |
Dean-Stark trap removes water to drive equilibrium. The (E)-selectivity reaches 88% due to steric hindrance from the CF3 group.
Oxidative Dehydrogenation Strategy
Substrate Preparation
Ethyl 5,5,5-trifluoro-4-hydroxypentanoate undergoes oxidation using MnO2 (10 equiv) in DCM:
CF3C(O)CH2CH(OH)CO2Et → CF3C(O)CH=CHCO2Et + H2O
Mechanistic Insights
- Radical pathway : EPR detects Mn(III) intermediates during oxidation.
- Syn elimination : β-H abstraction leads to (E)-geometry (83% selectivity).
Comparative Analysis of Methods
| Method | Yield (%) | E/Z Ratio | Scalability | Cost Index |
|---|---|---|---|---|
| HWE Reaction | 78 | >95:5 | High | $$$ |
| Knoevenagel | 68 | 88:12 | Moderate | $$ |
| Oxidation | 61 | 83:17 | Low | $ |
The HWE method provides superior stereocontrol but requires expensive phosphonate precursors. Knoevenagel offers cost efficiency at the expense of lower E-selectivity.
Industrial-Scale Adaptations
Continuous Flow HWE Reaction
- Reactor design : Microfluidic chip (0.5 mm channel width).
- Parameters :
- Residence time: 8.2 min
- Productivity: 12.3 g/h
- Yield: 74% (comparable to batch)
Catalyst Recycling
Immobilized LiHMDS on mesoporous silica (SBA-15) enables 7 reuse cycles with <5% activity loss.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate can undergo various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in the compound is susceptible to nucleophilic attack, leading to the formation of addition products.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly under the influence of strong nucleophiles.
Common Reagents and Conditions
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Strong nucleophiles such as alkoxides (RO-) or amines (RNH2).
Major Products
Nucleophilic Addition: Formation of alcohols or other addition products.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with the trifluoromethyl group replaced by other functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity. Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate has been studied for its potential as an anticancer agent. The presence of the trifluoromethyl group can influence the compound's interaction with biological targets, potentially leading to improved efficacy against certain cancer types. For instance, studies have shown that similar fluorinated compounds can inhibit the growth of cancer cells by interfering with metabolic pathways essential for tumor survival .
1.2 Anti-inflammatory Properties
Fluorinated compounds are also known for their anti-inflammatory properties. This compound may exhibit such effects by modulating inflammatory pathways. Research into related compounds suggests that the trifluoromethyl group can enhance binding affinity to targets involved in inflammation, making it a candidate for further exploration in therapeutic applications .
Synthetic Organic Chemistry
2.1 Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, including Michael additions and cycloadditions. These reactions can lead to the formation of complex molecules with potential applications in pharmaceuticals and agrochemicals .
2.2 Asymmetric Synthesis
The compound's chiral nature makes it valuable in asymmetric synthesis. Researchers have utilized this compound to develop enantioselective processes that yield specific stereoisomers of biologically active compounds. This capability is crucial in drug development where the efficacy of enantiomers can differ significantly .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the strong C-F bonds present in fluorinated materials. Such properties are desirable in coatings and advanced materials used in harsh environments .
3.2 Functionalization of Surfaces
The compound can also be used to functionalize surfaces for various applications, including anti-corrosion coatings and biocompatible materials for medical devices. The ability to modify surface properties through fluorination is an area of active research aimed at improving material performance .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds or interact with nucleophiles, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate can be compared with similar compounds such as:
Ethyl 4-oxopent-2-enoate: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly alter the compound’s electronic properties and reactivity compared to non-fluorinated analogs.
Biological Activity
Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate is a compound of interest due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group and a carbonyl moiety. The molecular formula is , and it has the following structural representation:
Synthesis Methods
The synthesis typically involves the esterification of 5,5,5-trifluoro-4-oxopent-2-enoic acid with ethanol. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used under reflux conditions to facilitate the reaction. In industrial settings, continuous flow processes may enhance yield and efficiency, utilizing solid acid catalysts in packed bed reactors .
The biological activity of this compound is attributed to several mechanisms:
- Nucleophilic Addition : The carbonyl group is susceptible to nucleophilic attack, leading to various addition products.
- Reduction : The ketone functionality can be reduced to an alcohol using reducing agents like sodium borohydride.
- Substitution Reactions : The trifluoromethyl group can participate in substitution reactions under strong nucleophilic conditions .
These interactions can influence the compound's reactivity and biological effects.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation effectively. This compound's structural properties may allow it to interact with key biomolecules involved in cancer pathways .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes critical in metabolic pathways. For example, its interaction with acetyl-CoA carboxylases (ACCs) suggests it could play a role in regulating lipid metabolism . This makes it a candidate for further exploration in treating metabolic disorders.
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that compounds related to this compound exhibit IC50 values indicating effective inhibition of cell growth. For example, a related compound showed an IC50 of 3.5 μM against MDA-MB-435 human breast cancer cells .
- Structure–Activity Relationship (SAR) : A study highlighted how modifications in the structure of similar compounds affect their biological activity. The presence of the trifluoromethyl group was found to enhance lipophilicity and biological interaction profiles .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-oxopent-2-enoate | Lacks trifluoromethyl group | Lower reactivity compared to target |
| Methyl (E)-5-methoxy-5-oxopent-3-enoate | Similar structure but different ester | Varies in anticancer efficacy |
The presence of the trifluoromethyl group in this compound significantly alters its reactivity and biological properties compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
